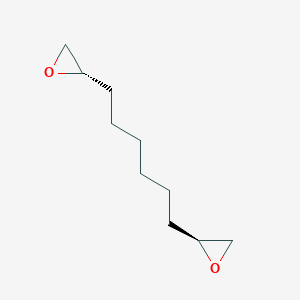
1,6-Di((S)-oxiran-2-yl)hexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6-Di((S)-oxiran-2-yl)hexane is an organic compound that features two oxirane (epoxide) rings attached to a hexane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,6-Di((S)-oxiran-2-yl)hexane can be synthesized through the epoxidation of 1,6-hexadiene. The reaction typically involves the use of a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions to ensure the formation of the oxirane rings. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and yield. The process would include the purification of the product through distillation or recrystallization to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
1,6-Di((S)-oxiran-2-yl)hexane undergoes various chemical reactions, including:
Oxidation: The oxirane rings can be opened through oxidation reactions using reagents like hydrogen peroxide or peracids.
Reduction: The compound can be reduced to form diols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the oxirane rings, leading to the formation of different functionalized derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA, and other peracids.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, and alcohols.
Major Products Formed
Oxidation: Formation of diols or carboxylic acids.
Reduction: Formation of 1,6-hexanediol.
Substitution: Formation of various functionalized hexane derivatives.
Aplicaciones Científicas De Investigación
1,6-Di((S)-oxiran-2-yl)hexane has several applications in scientific research:
Polymer Chemistry: Used as a monomer or cross-linking agent in the synthesis of polymers and copolymers.
Materials Science: Employed in the development of advanced materials with specific mechanical and chemical properties.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a building block for bioactive compounds.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its reactive oxirane groups.
Mecanismo De Acción
The mechanism of action of 1,6-Di((S)-oxiran-2-yl)hexane involves the reactivity of its oxirane rings. These rings can undergo ring-opening reactions with nucleophiles, leading to the formation of new chemical bonds. The compound’s reactivity is influenced by the electronic and steric effects of the substituents on the hexane backbone.
Comparación Con Compuestos Similares
Similar Compounds
1,6-Hexanediol: Similar backbone but lacks the oxirane rings, making it less reactive in certain chemical reactions.
1,6-Diisocyanatohexane: Contains isocyanate groups instead of oxirane rings, used in the production of polyurethanes.
1,6-Diaminohexane: Features amine groups, commonly used in the synthesis of nylon and other polyamides.
Uniqueness
1,6-Di((S)-oxiran-2-yl)hexane is unique due to the presence of two oxirane rings, which impart high reactivity and versatility in chemical synthesis. This makes it valuable in applications requiring cross-linking and functionalization.
Propiedades
Fórmula molecular |
C10H18O2 |
|---|---|
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
(2S)-2-[6-[(2S)-oxiran-2-yl]hexyl]oxirane |
InChI |
InChI=1S/C10H18O2/c1(3-5-9-7-11-9)2-4-6-10-8-12-10/h9-10H,1-8H2/t9-,10-/m0/s1 |
Clave InChI |
CFHWRTNORXTUDE-UWVGGRQHSA-N |
SMILES isomérico |
C1[C@@H](O1)CCCCCC[C@H]2CO2 |
SMILES canónico |
C1C(O1)CCCCCCC2CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Iodo-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B15223082.png)
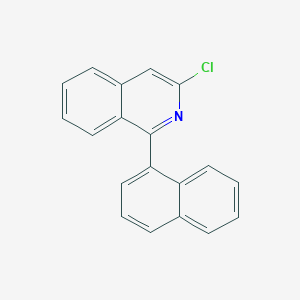
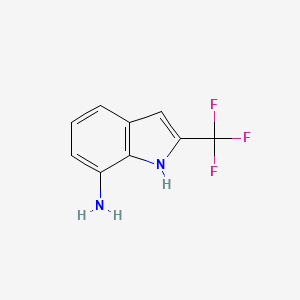

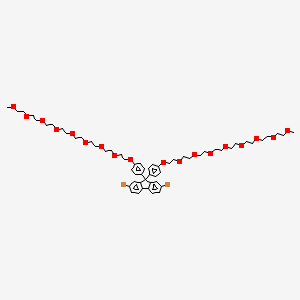
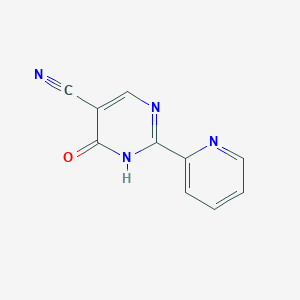
![4-Chloro-6,7-diiodo-2-phenylthieno[3,2-d]pyrimidine](/img/structure/B15223127.png)

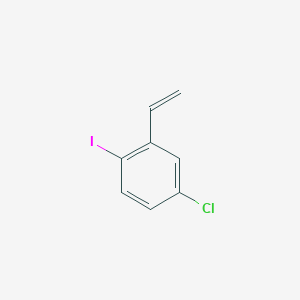
![5-((3,5-Dichloropyridin-4-yl)thio)-N-(1,1-dioxidobenzo[b]thiophen-6-yl)-4-nitrothiophene-2-carboxamide](/img/structure/B15223145.png)
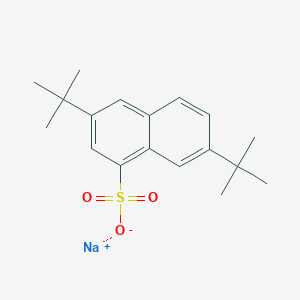
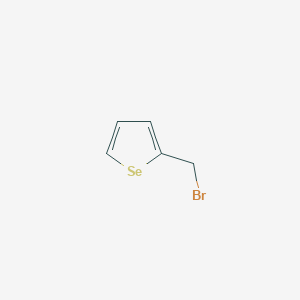

![8-Bromo-2,7-dimethyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15223186.png)
